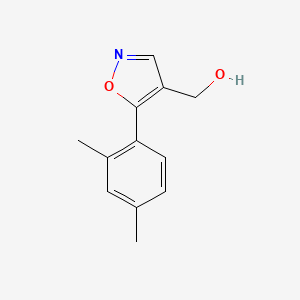

(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol

描述

属性

IUPAC Name |

[5-(2,4-dimethylphenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-4-11(9(2)5-8)12-10(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJDQLPIEAXBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=NO2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol is a compound belonging to the isoxazole class of organic compounds, characterized by its unique structure that includes a dimethylphenyl group attached to an isoxazole ring and a hydroxymethyl group. This structural arrangement contributes to its potential reactivity and biological activity, making it a significant subject for research in organic chemistry and pharmacology. The compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C₁₂H₁₃N₁O₂

- Molecular Weight : 203.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which leads to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound demonstrated significant inhibition of COX-1 and COX-2 with IC50 values indicating its potential as a therapeutic agent in managing inflammatory conditions.

| Enzyme | IC50 Value |

|---|---|

| COX-1 | 0.85 µM |

| COX-2 | 0.62 µM |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it showed selective cytotoxicity towards liver cancer cells (Huh7) and breast cancer cells (MCF7), with IC50 values indicating potent activity.

| Cancer Cell Line | IC50 Value |

|---|---|

| Huh7 (liver) | 3.8 µM |

| MCF7 (breast) | 4.7 µM |

Mechanistically, the compound induces cell cycle arrest at the G0/G1 phase and downregulates cyclin-dependent kinase 4 (CDK4), which is essential for cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. Results indicated that this compound had superior activity against resistant strains of bacteria compared to standard antibiotics .

- Anti-inflammatory Evaluation : In a study assessing anti-inflammatory agents, this compound was found to significantly reduce inflammation in animal models induced by carrageenan and formalin . The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

- Anticancer Research : A recent investigation focused on the anticancer effects of isoxazole derivatives revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a lead compound for further development .

科学研究应用

Drug Development

The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. Isoxazole derivatives have been explored for their potential as enzyme inhibitors and receptor modulators , making them valuable in developing treatments for various diseases.

Therapeutic Uses

Research indicates that isoxazole derivatives can be effective in treating conditions such as:

- Glaucoma : Compounds similar to (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol have shown potential as selective inhibitors for the 11β-HSD1 enzyme, which is relevant in managing intraocular pressure in glaucoma patients .

- Obesity : Isoxazole derivatives are also being investigated for their role in inhibiting enzymes related to fat metabolism, thereby aiding weight management .

Studies have demonstrated that this compound can interact with various biological targets, influencing their activity. For example:

- Binding Affinity : Interaction studies have shown that modifications to the isoxazole structure can significantly affect binding affinity to specific enzymes and receptors.

Case Study 1: Isoxazole Derivatives in Glaucoma Treatment

A study published in a patent application explored the effectiveness of isoxazole derivatives as topical treatments for glaucoma. The research highlighted that specific modifications to the isoxazole structure could enhance selectivity towards the target receptors involved in intraocular pressure regulation .

Case Study 2: Enzyme Inhibition

Another significant study focused on optimizing isoxazole derivatives as inhibitors of the BET family of proteins, which play a crucial role in cancer biology. The findings indicated that structural modifications could enhance potency and selectivity, paving the way for new cancer therapies .

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₂H₁₃NO₂ (inferred from structural analogs).

- Functional Groups: Isoxazole ring, methanol (-CH₂OH), 2,4-dimethylphenyl.

- Polarity: Higher than non-hydroxylated analogs due to the -OH group.

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol with similar compounds, highlighting substituent effects:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in ): Increase molecular weight and may enhance thermal stability. Phenolic -OH (e.g., ): Higher melting points due to hydrogen bonding (175–177°C). Methanol Group: Improves solubility in polar solvents compared to non-hydroxylated analogs. Aromatic Substituents: Bulky groups (e.g., 2,4-dimethylphenyl) may hinder crystallinity, leading to amorphous solids .

准备方法

Synthesis of the Isoxazole Core

- Starting Materials : The 2,4-dimethylphenyl group is introduced via an aryl alkyne or an aryl aldehyde precursor.

- Nitrile Oxide Generation : Nitrile oxides are generated in situ from corresponding hydroxyimino chlorides or oximes using mild bases such as lithium t-butoxide in DMSO or other polar aprotic solvents.

- Cycloaddition Reaction : The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne bearing the hydroxymethyl substituent or its precursor to form the isoxazole ring.

Introduction of the Hydroxymethyl Group at the 4-Position

- The hydroxymethyl group can be introduced either by:

- Using an alkyne precursor already bearing a protected or free hydroxymethyl substituent, or

- Post-cycloaddition functional group transformation, such as reduction of a formyl or ester group at the 4-position to the corresponding alcohol.

Typical Reaction Conditions and Catalysts

- Solvents : Dry DMF, DMSO, or mixtures such as DMF/isopropanol are common.

- Bases : DIPEA, lithium t-butoxide, or DBU (though DBU may reduce yields).

- Microwave Irradiation : Used to accelerate cycloaddition and heterocyclization steps, often at 90–120 °C.

- Catalysts : Copper(II) salts (acetate or sulfate) or ruthenium complexes can catalyze the cycloaddition efficiently.

- Yields : Typically range from 50% to 70% for the cycloaddition step, with optimization improving yields.

Detailed Stepwise Preparation Example (Adapted from Literature)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of alkyne precursor with 2,4-dimethylphenyl substituent | Reaction of 2,4-dimethylbenzaldehyde with appropriate reagents to form alkyne (e.g., via Sonogashira coupling) | 70–85 | Use Pd-catalyzed coupling for aryl alkyne formation |

| 2 | Generation of nitrile oxide in situ | N-Hydroxybenzimidoyl chloride derivative + base (Li t-butoxide) in DMSO | - | Nitrile oxide formed under mild conditions |

| 3 | 1,3-Dipolar cycloaddition | Alkyne + nitrile oxide under microwave irradiation (90 °C, 30 min) | 50–70 | Microwave accelerates ring closure |

| 4 | Reduction or functional group transformation to hydroxymethyl | Reduction of aldehyde or ester group with LiAlH4 or similar | 70–75 | Yields intermediate alcohol (hydroxymethyl group) |

| 5 | Purification | Silica gel column chromatography | - | Use ethyl acetate/petroleum ether solvent system |

Research Findings and Optimization Notes

- Microwave-Assisted Synthesis : Microwave irradiation significantly improves reaction rates and yields in isoxazole synthesis, reducing reaction times from hours to minutes.

- Base Selection : DIPEA and lithium t-butoxide are preferred bases for nitrile oxide generation; DBU tends to lower yields and is less favorable.

- Catalyst Choice : Copper(II) salts (acetate or sulfate) and ruthenium complexes have been reported to catalyze cycloaddition efficiently, providing good selectivity and yields.

- Solvent Effects : Polar aprotic solvents like DMF and DMSO facilitate nitrile oxide formation and cycloaddition, with solvent mixtures sometimes used for solubility and reactivity tuning.

- Functional Group Tolerance : The synthetic routes tolerate various substituents on the aryl ring, including methyl groups at 2,4-positions, without compromising the cycloaddition step.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Outcome |

|---|---|---|

| Nitrile Oxide Generation | Li t-butoxide in DMSO, room temp | Efficient generation, high purity |

| Cycloaddition Reaction | Microwave irradiation, 90 °C, 30 min | Faster reaction, improved yields |

| Base Used | DIPEA or lithium t-butoxide | High yield; DBU lowers yield |

| Catalyst | Cu(OAc)2, CuSO4·5H2O, or Ru complexes | Enhances cycloaddition efficiency |

| Solvent | DMF, DMSO, or DMF/i-PrOH (4:1) | Solubility and reaction rate optimized |

| Functional Group Transformation | LiAlH4 reduction for hydroxymethyl group | High yield alcohol formation |

| Purification | Silica gel chromatography | High purity final product |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodology : A common approach involves cyclocondensation of substituted phenylacetylenes with hydroxylamine derivatives, followed by regioselective oxidation to introduce the methanol group. For example, describes analogous isoxazole syntheses using acetic anhydride in acetic acid under reflux. Adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of precursors can enhance yields. Catalytic systems like Lewis acids (e.g., ZnCl₂) may improve regioselectivity .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typical. Yield optimization should balance scalability and purity (>95% by NMR).

Q. How can the structure of this compound be rigorously confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D (COSY, HSQC) to assign aromatic protons (2,4-dimethylphenyl: δ ~6.8–7.2 ppm) and isoxazole-methanol protons (δ ~4.5–5.5 ppm for -CH₂OH) .

- X-ray Crystallography : Use SHELX software ( ) for single-crystal analysis. Crystallize in ethanol or DCM/hexane mixtures. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometries).

Advanced Research Questions

Q. What computational strategies can predict the biological activity or reactivity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase, as suggested by ’s pesticide-related analogs). Validate with binding energy calculations (ΔG < -6 kcal/mol indicates strong affinity) .

- DFT Studies : Gaussian 09 or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects (e.g., PCM model for polar solvents) refine accuracy .

- Data Interpretation : Correlate computational results with experimental bioassays (e.g., antifungal IC₅₀ values).

Q. How can structural modifications of the isoxazole ring enhance the compound’s physicochemical properties for targeted applications?

- Methodology :

- Derivatization : Replace the methanol group with ester or ether moieties (e.g., acetylation using acetic anhydride) to modulate lipophilicity (logP) and solubility ( ).

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens at the 2,4-dimethylphenyl group) and assess bioactivity. Use QSAR models to predict ADMET properties .

- Experimental Design : Prioritize modifications using cheminformatics tools (e.g., SwissADME) to ensure drug-likeness (Lipinski’s Rule of Five compliance) .

Q. What are the challenges in resolving conflicting spectral data for this compound, and how can they be addressed?

- Case Example : Discrepancies in NMR shifts may arise from solvent effects or tautomerism (e.g., isoxazole ring proton exchange).

- Resolution :

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Future Research Directions

- Biocatalytic Synthesis : Explore enzymatic routes (e.g., ketoreductases for asymmetric methanol group formation) to improve sustainability ().

- Mechanistic Studies : Investigate metabolic pathways via LC-MS/MS to identify degradation products or bioactive metabolites .

- Advanced Material Applications : Assess utility in metal-organic frameworks (MOFs) or catalysts by coordinating the methanol group with transition metals (e.g., Cu, Zn) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。